molecular formula C22H19FN2O5S2 B2813773 4-((4-fluorophenyl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)butanamide CAS No. 921797-30-0

4-((4-fluorophenyl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)butanamide

Cat. No.: B2813773
CAS No.: 921797-30-0
M. Wt: 474.52
InChI Key: JTZMEKOOIBXOGS-UHFFFAOYSA-N
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Description

4-((4-fluorophenyl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)butanamide is a complex organic compound that features a combination of fluorophenyl, sulfonyl, benzofuran, and thiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-fluorophenyl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)butanamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:

    Formation of the Fluorophenyl Sulfonyl Intermediate: This step involves the sulfonylation of a fluorophenyl compound using a sulfonyl chloride reagent under basic conditions.

    Synthesis of the Benzofuran-Thiazole Intermediate: This step involves the coupling of a benzofuran derivative with a thiazole derivative, often using a palladium-catalyzed cross-coupling reaction.

    Coupling of Intermediates: The final step involves the coupling of the fluorophenyl sulfonyl intermediate with the benzofuran-thiazole intermediate under amide bond-forming conditions, typically using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-((4-fluorophenyl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the sulfonyl group to a sulfide.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Various substituted fluorophenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, 4-((4-fluorophenyl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and protein binding due to its diverse functional groups.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industrial applications, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-((4-fluorophenyl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-chlorophenyl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)butanamide
  • 4-((4-bromophenyl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)butanamide
  • 4-((4-methylphenyl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)butanamide

Uniqueness

4-((4-fluorophenyl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)butanamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence the compound’s reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this particular compound potentially more effective in its applications compared to its analogs.

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O5S2/c1-29-18-5-2-4-14-12-19(30-21(14)18)17-13-31-22(24-17)25-20(26)6-3-11-32(27,28)16-9-7-15(23)8-10-16/h2,4-5,7-10,12-13H,3,6,11H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZMEKOOIBXOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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